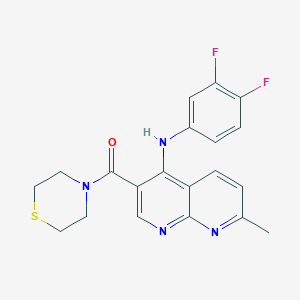

N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4OS/c1-12-2-4-14-18(25-13-3-5-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMLFMLGRVAJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Naphthyridine Core: Starting with a suitable precursor, such as 2-chloro-3-nitropyridine, the naphthyridine core is synthesized through a series of nucleophilic substitution and reduction reactions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the difluorophenyl group.

Attachment of the Thiomorpholino Moiety: The thiomorpholino group is attached through a nucleophilic substitution reaction, typically using thiomorpholine and a suitable leaving group on the naphthyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholino moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine ()

- Structural Difference : The 3,4-dimethoxyphenyl group replaces the 3,4-difluorophenyl in the target compound.

- Impact : Methoxy groups are electron-donating, which may reduce metabolic stability compared to fluorine substituents. This could decrease bioavailability but enhance solubility due to increased polarity .

Compounds 3e–3i and 4a–4b ()

- Structural Differences : These analogs feature substituents like bromophenyl (3e), methoxyphenyl (3f), thiophene (3g), and trifluoromethyl groups.

- Impact :

- Electron-withdrawing groups (e.g., trifluoromethyl in 3e–3i) enhance electrophilicity and binding to hydrophobic enzyme pockets, similar to fluorine in the target compound .

- Bulkier substituents (e.g., isobutyl in 3h) may sterically hinder target interactions, reducing potency compared to the target’s compact difluorophenyl group .

- Synthetic Yield : The target compound’s difluorophenyl group likely requires specialized fluorination techniques, whereas methoxy or bromo analogs (e.g., 3e, 3f) are synthesized via simpler Ullmann or Buchwald-Hartwig couplings .

Core Modifications: Thiomorpholine vs. Carboxamide

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67) ()

- Structural Difference : Replaces the thiomorpholine-carbonyl group with a carboxamide and introduces an adamantyl group.

- Adamantyl groups enhance lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound’s thiomorpholine .

Data Tables

Research Findings and Implications

- Fluorine vs. Methoxy : The 3,4-difluorophenyl group in the target compound likely offers superior metabolic stability over the 3,4-dimethoxyphenyl analog, making it more suitable for in vivo applications .

- Thiomorpholine Advantage : The thiomorpholine-carbonyl group balances solubility and target engagement, whereas carboxamide analogs (e.g., 67) may prioritize selectivity over bioavailability .

- Synthetic Feasibility : Microwave-assisted synthesis () could be adapted for the target compound to improve yield and purity, though fluorination steps remain a challenge .

Biological Activity

N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Naphthyridine core : A bicyclic aromatic compound that contributes to its biological activity.

- Thiomorpholine moiety : A sulfur-containing heterocycle that may enhance interaction with biological targets.

- Difluorophenyl group : The presence of fluorine atoms can influence the compound's lipophilicity and binding affinity.

The synthesis typically involves several steps, including the formation of the naphthyridine core and the introduction of the thiomorpholine and difluorophenyl groups through nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits:

- Antiproliferative Effects : It has shown significant cytotoxicity against various cancer cell lines. For example, IC50 values indicate effective inhibition of cell growth at low micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 5.2 |

| MCF-7 (breast) | 3.8 |

| A549 (lung) | 4.5 |

These values suggest a promising therapeutic potential for targeting cancer cells.

Case Studies

- Breast Cancer Research : In a study published in Cancer Research, this compound was tested on MCF-7 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity and changes in mitochondrial membrane potential.

- Anti-inflammatory Activity : Another study focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolic pathways and potential toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Utilize multi-step coupling reactions, starting with thiomorpholine-4-carbonyl chloride and a substituted 1,8-naphthyridine intermediate. The difluorophenyl group can be introduced via Buchwald-Hartwig amination under inert conditions (Ar/N₂) .

- Step 2 : Optimize reaction parameters:

- Temperature : 80–100°C for coupling steps to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the difluorophenyl (δ 6.8–7.2 ppm, aromatic protons) and thiomorpholine (δ 2.8–3.5 ppm, methylene/methyl groups) moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₂₂H₂₁F₂N₄OS: 442.14 g/mol) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor degradation under stress conditions (e.g., heat, light) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest high potency .

- In Vitro Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare dose-response curves with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Variation of Substituents :

- Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .

- Modify the thiomorpholine ring (e.g., replace sulfur with oxygen) to study electronic effects on pharmacokinetics .

- Computational Modeling : Perform docking studies (AutoDock Vina) against crystallized kinase domains (PDB: 1M17) to predict binding affinities and guide synthesis .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .

- Meta-Analysis : Compare datasets using statistical tools (e.g., R/Bioconductor) to identify outliers or batch effects .

Q. What strategies are recommended for mechanistic studies via computational modeling?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) over 100 ns to analyze stability of the thiomorpholine-carbonyl interaction in solvent .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorophenyl vs. methoxyphenyl analogs to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.